3,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-sulfonamide
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Description
The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -SO2NH2. Sulfonamides are known for their use in medicine, particularly as antibiotics .
Molecular Structure Analysis
The compound contains an isoxazole ring, a five-membered heterocyclic moiety, and a tetrahydropyran ring, a six-membered oxygen-containing heterocycle . It also contains a sulfonamide group, which is characterized by the -SO2NH2 group .Scientific Research Applications
Biological Activity and Inhibition Potency
Compounds containing sulfonamide pharmacophores, similar to the specified chemical, have been studied extensively for their biological activities. One study focused on pyrazoline benzensulfonamides, showing their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These compounds displayed significant enzyme inhibition and low cytotoxicity, suggesting potential as novel inhibitors for these enzymes (Ozmen Ozgun et al., 2019).
Sulfonamide Hybrids and Pharmacological Activities
Sulfonamides, like the one , form a crucial class of drugs with diverse pharmacological agents. These agents have shown effectiveness in various areas including antibacterial, anti-obesity, and antitumor activities. Recent advances in sulfonamide hybrids, which combine different pharmacophores, have led to considerable diversity in their biological activity (Ghomashi et al., 2022).
Antibacterial Properties
Research on novel heterocyclic compounds containing a sulfonamido moiety, similar to the specified chemical, has indicated their suitability as antibacterial agents. This highlights the potential of such compounds in developing new antibacterial drugs (Azab et al., 2013).
Anti-inflammatory and Analgesic Activities
The synthesis of pyrazolone derivatives, incorporating sulfonamide groups, showed promising results in vivo for anti-inflammatory and analgesic activities. These findings are crucial for developing new therapeutic agents in pain management and inflammation control (Eweas et al., 2015).
Antimicrobial Evaluation
Pyrazolopyrimidines with sulfonamide groups have exhibited significant antimicrobial activities, surpassing some standard reference drugs. This suggests their potential in combating various bacterial and fungal infections (Alsaedi et al., 2019).
Properties
IUPAC Name |
3,5-dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-13-16(14(2)23-19-13)25(20,21)18-12-17(8-10-22-11-9-17)24-15-6-4-3-5-7-15/h3-7,18H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAIDZHHWMKLCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCOCC2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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